molecular formula C22H20N4O5 B3015344 N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-23-1

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B3015344
CAS No.: 1116084-23-1
M. Wt: 420.425
InChI Key: PJBWNEUXQZHOOY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrazine derivative reacts with a suitable nucleophile.

    Formation of the Morpholine Ring: The morpholine ring is typically introduced through a substitution reaction involving a halogenated morpholine derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyrazine, and morpholine moieties through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N’-(1,3-benzodioxol-5-ylmethylene)-2-(5,6,7,8-tetrahydro-1-naphthalenyl)acetohydrazide
  • 3-(1,3-benzodioxol-5-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is unique due to the presence of the morpholine and pyrazine rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c27-21(25-16-3-6-18-19(13-16)30-14-29-18)15-1-4-17(5-2-15)31-22-20(23-7-8-24-22)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWNEUXQZHOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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